molecular formula C10H18N2O2 B592235 tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 869494-16-6

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No. B592235
M. Wt: 198.266
InChI Key: OUFBVDKNEWUFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate” is C10H18N2O2 . The InChI code is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate” is 198.26 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis for Enantiomerically Pure Compounds : An efficient scalable synthesis route for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed. This synthesis involves improvements over original routes and provides a convenient method to produce these compounds in significant yields (Maton et al., 2010).

  • Piperidine Derivative Synthesis : The synthesis of piperidine derivatives fused to a tetrahydrofuran ring has been achieved. This process involves the intramolecular nucleophilic opening of the oxirane ring in a related compound and further reactions to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

  • Synthesis of Bifunctional Compounds : Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds are valuable for further selective derivation on azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Glutamic Acid Analogue Synthesis : The synthesis of a glutamic acid analogue from L-serine using a 7-azabicyclo[2.2.1]heptane framework was reported. This process involved multiple chemical transformations, highlighting the versatility of these bicyclic compounds (Hart & Rapoport, 1999).

  • Antibacterial Agent Development : 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related compounds were synthesized and evaluated for their antibacterial activities. These compounds, including derivatives of the diazabicyclo naphthyridine, showed potent in vitro and in vivo activities (Bouzard et al., 1989).

  • Nicotinic Acetylcholine Receptors Targeting : A novel series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides were synthesized, targeting α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors. These compounds showed agonistic activity and potential for reducing L-dopa-induced dyskinesias in animal models (Strachan et al., 2014).

  • Bridged Bicyclic Piperazine Synthesis : The synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes was achieved, providing useful intermediates for preparing novel bridged bicyclic piperazines. These compounds are important in medicinal chemistry due to their structural similarity to piperazine and lipophilic properties (Walker & Bedore, 2012).

  • Synthesis of Chiral Penam-3-Carboxylic Acid : The synthesis of chiral penam-3-carboxylic acid, the basic skeleton of penicillin-type β-lactams, was achieved from D-cysteine methyl ester and tert-butyl formylacetate, showcasing the use of these bicyclic compounds in antibiotic synthesis (Chiba et al., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, and H413 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBVDKNEWUFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735564
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

CAS RN

869494-16-6
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
JP Strachan, DC Kombo, A Mazurov… - European Journal of …, 2014 - Elsevier
We have synthesized a novel series of compounds, 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, targeting both the α4β2 and α6/α3β2β3 nAChRs. Members of the obtained …
Number of citations: 10 www.sciencedirect.com
G Murineddu, C Gotti, B Asproni, P Corona… - European Journal of …, 2019 - Elsevier
We designed the synthesis of a small library of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes whose affinity on neuronal nicotinic receptors (nAChRs) was evaluated. Among the …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.